(S)-Thalidomide-4-OH

Description

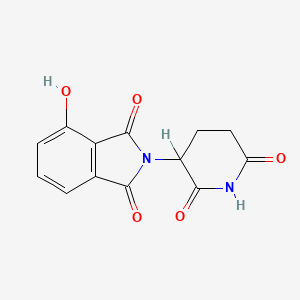

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPJICVFSDYOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5054-59-1 | |

| Record name | 4-Hydroxy thalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005054591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY THALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J344NHC6VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Thalidomide-4-OH: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Thalidomide-4-OH is the S-enantiomer of a hydroxylated metabolite of thalidomide. Thalidomide, a drug with a complex history, and its analogs have garnered significant interest in recent years as immunomodulatory drugs (IMiDs) and as components of proteolysis-targeting chimeras (PROTACs). This compound, in particular, serves as a crucial molecular entity for researchers developing novel therapeutics based on targeted protein degradation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its role as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

Chemical Structure and Properties

This compound is a derivative of thalidomide featuring a hydroxyl group at the 4-position of the phthalimide ring and possessing an (S)-configuration at the chiral center of the glutarimide ring.

Chemical Structure:

An In-depth Technical Guide to (S)-Thalidomide-4-OH: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Thalidomide-4-OH is the S-enantiomer of a hydroxylated metabolite of thalidomide. While historically associated with tragic teratogenic effects, thalidomide and its derivatives have re-emerged as crucial therapeutic agents, particularly in the treatment of multiple myeloma. The mechanism of action of these compounds involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, leading to the targeted degradation of specific proteins. This compound has garnered significant interest as a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of this compound, with a focus on its role in the rapidly advancing field of targeted protein degradation.

Core Compound Data

The key quantitative data for this compound and its racemic form are summarized below.

| Property | This compound | 4-Hydroxythalidomide (Racemic) |

| CAS Number | 2357105-36-1[1] | 5054-59-1 |

| Molecular Weight | 274.23 g/mol [1] | 274.23 g/mol |

| Molecular Formula | C₁₃H₁₀N₂O₅[1] | C₁₃H₁₀N₂O₅ |

Synthesis and Chiral Separation

The synthesis of this compound typically involves a two-step process: the synthesis of the racemic 4-hydroxythalidomide followed by chiral separation to isolate the desired (S)-enantiomer.

Experimental Protocol 1: Synthesis of Racemic 4-Hydroxythalidomide

This protocol describes the synthesis of 4-hydroxythalidomide through the condensation of 4-hydroxyphthalic acid and 3-aminoglutarimide hydrochloride.

Materials:

-

4-Hydroxyphthalic acid

-

3-Aminoglutarimide hydrochloride

-

Pyridine

-

Ice-water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, suspend 1.0 equivalent of 4-hydroxyphthalic acid and 1.0 equivalent of 3-aminoglutarimide hydrochloride in pyridine.

-

Heat the reaction mixture to 120°C.

-

Stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-water to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the collected solid thoroughly with water.

-

Dry the purified 4-hydroxythalidomide under a vacuum.

Experimental Protocol 2: Chiral Separation of this compound by HPLC

The enantiomers of 4-hydroxythalidomide can be resolved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector is required.

-

Polysaccharide-based chiral stationary phases, such as those with amylose or cellulose derivatives, have been shown to be effective for separating thalidomide analogs. A Lux i-Amylose-3 immobilized polysaccharide-based chiral stationary phase is a suitable choice.[1]

Mobile Phase and Conditions:

-

A common mobile phase for polar organic mode is Acetonitrile with 0.1% Diethylamine.[1]

-

The selection of the mobile phase can be critical, and screening of different polar organic solvents like methanol, ethanol, and isopropanol may be necessary to achieve optimal separation.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm[1]

Procedure:

-

Dissolve the racemic 4-hydroxythalidomide in a suitable solvent (e.g., the mobile phase).

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers with the chosen mobile phase under isocratic conditions.

-

Monitor the elution profile using the UV detector. The two enantiomers will exhibit different retention times.

-

Collect the fraction corresponding to the (S)-enantiomer. The elution order of the enantiomers should be determined using a standard of known configuration.

-

Evaporate the solvent from the collected fraction to obtain the purified this compound.

Mechanism of Action in Targeted Protein Degradation

This compound functions as a molecular glue that recruits the E3 ubiquitin ligase Cereblon (CRBN). In the context of a PROTAC, the this compound moiety binds to CRBN, while another ligand on the PROTAC binds to the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflows and Assays

The utility of this compound in targeted protein degradation can be assessed through a series of in vitro and cellular assays.

Experimental Protocol 3: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC incorporating this compound.

Materials:

-

Cell line expressing the target protein of interest

-

PROTAC synthesized with this compound

-

DMSO (vehicle control)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody for the target protein and the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

Caption: Western blot workflow for protein degradation.

Experimental Protocol 4: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding

This biophysical assay can be used to determine the binding affinity of this compound or a PROTAC containing this moiety to the CRBN-DDB1 complex.

Materials:

-

His-tagged CRBN-DDB1 complex

-

Europium-labeled anti-His Tag antibody

-

Cy5-labeled thalidomide (or a suitable fluorescent probe)

-

This compound or the PROTAC of interest

-

Assay buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 0.005% Tween-20)

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Preparation: In a microplate, mix the His-tagged CRBN-DDB1 complex with the Eu-anti-His Tag antibody.

-

Competition: Add the Cy5-labeled thalidomide probe to the mixture. Then, add serial dilutions of the unlabeled this compound or the PROTAC.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

-

Measurement: Measure the FRET signal on a plate reader by exciting at 340 nm and recording emission at 615 nm (no FRET) and 665 nm (FRET).

-

Data Analysis: The displacement of the Cy5-labeled probe by the test compound will result in a decrease in the FRET signal. Plot the FRET signal against the concentration of the test compound to determine the IC₅₀ value, which can be used to calculate the binding affinity (Kᵢ).

Conclusion

This compound is a pivotal molecule in the advancement of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ubiquitin ligase makes it an indispensable component in the design of novel PROTACs for a wide range of therapeutic targets. The experimental protocols and conceptual workflows provided in this guide offer a framework for the synthesis, purification, and biological evaluation of this compound and its derivatives. As research in this area continues to expand, a thorough understanding of the properties and applications of this key building block will be essential for the development of the next generation of protein-degrading therapeutics.

References

The Discovery and Synthesis of (S)-Thalidomide-4-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide, a molecule with a complex and cautionary history, has undergone a renaissance in drug discovery, primarily through the elucidation of its unique mechanism of action. This technical guide provides an in-depth exploration of (S)-Thalidomide-4-OH, a key metabolite and a crucial building block in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). We will detail the discovery of its molecular target, Cereblon (CRBN), its stereospecific interactions, comprehensive synthesis protocols, and methods for chiral separation. Quantitative data on binding affinities and pharmacokinetics are presented, alongside detailed experimental procedures and pathway visualizations to provide a comprehensive resource for researchers in the field.

Discovery and Mechanism of Action

The story of thalidomide is a lesson in stereochemistry. Initially marketed as a racemic mixture, it was discovered that the (R)-enantiomer possesses sedative effects, while the (S)-enantiomer is responsible for the tragic teratogenicity but also its potent anticancer and immunomodulatory activities. This disparity in biological function remained a mystery for decades until the discovery of Cereblon (CRBN) as the primary molecular target.[1][2][3]

CRBN is a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), function as "molecular glues." They bind to a specific pocket in CRBN, allosterically modulating the complex to recognize and recruit "neosubstrate" proteins that it would not otherwise target.[1][2] This recruitment leads to the polyubiquitination of the neosubstrate and its subsequent degradation by the proteasome. Key neosubstrates identified include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, whose degradation underlies the therapeutic effects in multiple myeloma and the teratogenic effects, respectively.[1][2]

Crucially, this interaction is stereospecific. The (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN than the (R)-enantiomer, making it the primary driver of CRBN-dependent activities.[1][4][5] 4-hydroxythalidomide, a primary metabolite, retains this ability to bind CRBN and is widely utilized as a versatile E3 ligase ligand in the design of PROTACs.[6][7][8]

Signaling Pathway

The binding of this compound to CRBN initiates a cascade leading to the degradation of target proteins.

Quantitative Data

The stereospecificity and pharmacokinetic properties of thalidomide enantiomers are critical for understanding their biological effects.

Table 1: Binding Affinity of Thalidomide Enantiomers to Cereblon (CRBN)

| Compound | Binding Affinity to CRBN | Comment | Reference |

|---|---|---|---|

| (S)-Thalidomide | ~10-fold stronger than (R)-enantiomer | The (S)-enantiomer is the primary mediator of CRBN-dependent effects. | [1][4] |

| (R)-Thalidomide | Weaker binding affinity | Contributes less to CRBN-mediated degradation of neosubstrates. |[4] |

Table 2: Pharmacokinetic Parameters of Thalidomide Enantiomers in Humans

| Parameter | (R)-Thalidomide | (S)-Thalidomide | Reference |

|---|---|---|---|

| Plasma Protein Binding | 56% | 66% | [9] |

| Total Clearance (CLtot) | 14 L/h | 24 L/h | [9] |

| Volume of Distribution (Vdss) | 48 L | 66 L | [9] |

| Elimination Half-life (t½) | Apparent half-life of racemate is ~6-9 hours, representing absorption due to "flip-flop" kinetics. In vivo racemization complicates determination of individual enantiomer half-lives. |[][11] |

Table 3: Physicochemical Properties of 4-Hydroxythalidomide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₅ | [12] |

| Molecular Weight | 274.23 g/mol | [12][13] |

| CAS Number | 5054-59-1 | [12][13] |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione |[11][13] |

Synthesis and Chiral Separation

A direct enantioselective synthesis for this compound is not widely reported. The most common and practical approach involves the synthesis of racemic 4-hydroxythalidomide, followed by chiral separation to isolate the desired (S)-enantiomer.

Synthesis Workflow

The workflow begins with commercially available starting materials to produce the racemic compound, which is then resolved into its constituent enantiomers.

Experimental Protocol: Synthesis of Racemic Thalidomide

This protocol is a representative method for synthesizing the core thalidomide structure, which can be adapted for 4-hydroxythalidomide by using 3-hydroxyphthalic anhydride as a starting material.[5][7]

Materials:

-

Phthalic Anhydride (1.0 eq)

-

L-Glutamine (1.01 eq)

-

Toluene

-

Triethylamine (NEt₃) (1.0 eq)

-

Acetic Anhydride (Ac₂O) (3.0 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl Ether

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Filtration apparatus

Procedure:

-

Combine phthalic anhydride (1.0 eq) and L-glutamine (1.01 eq) in a round-bottom flask.

-

Suspend the solid mixture in toluene.

-

Add triethylamine (1.0 eq) and acetic anhydride (3.0 eq) to the suspension with vigorous stirring.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 9-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid sequentially with a cold saturated sodium bicarbonate solution and then with cold diethyl ether (3 times).

-

Dry the resulting solid under vacuum to yield racemic thalidomide.

Experimental Protocol: Chiral Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for resolving the enantiomers of thalidomide and its derivatives.[8][14][15]

Equipment and Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase (CSP) Column (e.g., Lux i-Amylose-3 or Chiralpak AD)[16]

-

Mobile Phase: Polar organic solvents such as Acetonitrile, Methanol, or Ethanol, often with a small percentage of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds).

-

Racemic (R/S)-Thalidomide-4-OH sample, dissolved in mobile phase.

-

Reference standards for (S)- and (R)-enantiomers, if available, to confirm peak identity.

Procedure:

-

Column Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., Acetonitrile with 0.1% Diethylamine) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject a small volume (e.g., 10 µL) of the dissolved racemic sample onto the column.

-

Elution and Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm). The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.

-

Peak Identification: Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times, comparing them to known standards if possible. The elution order can vary depending on the specific column and mobile phase used.

-

Fraction Collection: For preparative separation, collect the fractions corresponding to the desired (S)-enantiomer as it elutes from the column.

-

Purity Analysis: Analyze the collected fraction to confirm its enantiomeric purity.

Experimental Protocol: Cereblon Binding Assay

To quantify the interaction between this compound and CRBN, various biophysical assays can be employed. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common high-throughput method.[17]

Principle: This is a competitive binding assay. A fluorescently labeled thalidomide analog (tracer) binds to a tagged CRBN protein (e.g., GST-tagged). An antibody against the tag, labeled with a FRET donor (e.g., Terbium), is added. When the tracer is bound, the donor and acceptor are in close proximity, generating a FRET signal. Unlabeled compounds, like this compound, compete with the tracer for binding, causing a dose-dependent decrease in the FRET signal, from which an IC₅₀ value can be calculated.[17]

Materials:

-

Purified, tagged CRBN/DDB1 protein complex

-

TR-FRET Donor: Terbium-cryptate labeled anti-tag antibody (e.g., anti-GST)

-

TR-FRET Acceptor: Fluorescently labeled thalidomide or IMiD analog (tracer)

-

This compound test compound

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

-

Low-volume 384-well assay plates

-

HTRF-compatible plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the this compound test compound in assay buffer containing a constant concentration of DMSO.

-

Assay Plate Setup: To the wells of a 384-well plate, add the diluted test compound solutions. Include controls for no inhibition (buffer + DMSO) and maximal inhibition (high concentration of unlabeled thalidomide).

-

Protein/Antibody Addition: Add a pre-mixed solution of the tagged CRBN protein and the terbium-labeled antibody to all wells.

-

Tracer Addition: Add the fluorescent tracer to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 3 hours), protected from light, to allow the binding to reach equilibrium.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis: Calculate the HTRF ratio (Acceptor emission / Donor emission). Plot the ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Conclusion

The discovery of Cereblon as the target of thalidomide has transformed our understanding of this historic drug and opened new frontiers in targeted protein degradation. This compound stands as a critical tool in this new paradigm. Its stereospecific, high-affinity binding to CRBN makes it an ideal E3 ligase handle for PROTACs and other novel therapeutic modalities. A thorough understanding of its synthesis, chiral separation, and biochemical interactions, as detailed in this guide, is essential for researchers aiming to harness the power of targeted protein degradation for the development of next-generation medicines.

References

- 1. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. benchchem.com [benchchem.com]

- 4. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 11. 4-Hydroxy-thalidomide, 5054-59-1 | BroadPharm [broadpharm.com]

- 12. Thalidomide-4-OH | 5054-59-1 [sigmaaldrich.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 15. Chiral Separation of Thalidomide by HPLC | Phenomenex [phenomenex.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (S)-Thalidomide-4-OH for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-Thalidomide-4-OH, a key metabolite of the immunomodulatory drug thalidomide. This document is intended for researchers, scientists, and professionals in the field of drug development. It covers the fundamental chemical properties, including the IUPAC name and SMILES string, summarizes available biological activity data, details relevant experimental protocols, and illustrates the primary signaling pathway through which thalidomide and its derivatives exert their effects.

Chemical Identity

This compound is the (S)-enantiomer of a hydroxylated metabolite of thalidomide. The introduction of a hydroxyl group at the 4-position of the phthalimide ring can influence its biological activity and pharmacokinetic properties.

-

IUPAC Name: (S)-2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione

-

SMILES String: OC1=C2C(N(C(C2=CC=C1)=O)[C@H]3CCC(NC3=O)=O)=O

Quantitative Biological Data

Quantitative data for this compound is not extensively available in public literature. However, data for the parent compound, (S)-thalidomide, and related derivatives provide valuable insights into its expected biological activity. The (S)-enantiomer of thalidomide is known to have a significantly higher binding affinity for its primary target, Cereblon (CRBN), compared to the (R)-enantiomer.

| Compound | Assay Type | Target | Quantitative Value | Cell Line/System |

| (S)-Thalidomide | Competitive Elution | Cereblon (CRBN) | ~10-fold stronger binding than (R)-enantiomer | Not Specified |

| (S)-Thalidomide | Cell Viability | - | IC₅₀: 362 µM | U266 (Multiple Myeloma)[1][2] |

| Thalidomide (racemic) | Fluorescence Polarization | Cereblon (CRBN) | Kd: ~250 nM | Not Specified |

Note: The provided data for (S)-Thalidomide should be considered as a reference point for the potential activity of this compound. The 4-hydroxy modification may alter the binding affinity and cellular potency.

Signaling Pathway

Thalidomide and its derivatives, including this compound, exert their biological effects by modulating the activity of the Cullin-RING E3 ubiquitin ligase complex containing Cereblon (CRL4-CRBN). By binding to Cereblon, these molecules act as a "molecular glue," inducing the recruitment of neo-substrates to the E3 ligase complex, leading to their ubiquitination and subsequent proteasomal degradation.

Experimental Protocols

The following protocols are based on established methods for thalidomide and its analogs and can be adapted for the study of this compound.

Synthesis of this compound

A potential synthetic route for this compound would involve the use of a protected 4-hydroxyphthalic anhydride and (S)-glutamine as starting materials, followed by cyclization. A general procedure for a related synthesis is outlined below.

Experimental Workflow for Synthesis

Cereblon Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a robust method for quantifying the binding of small molecules to Cereblon in a high-throughput format.

Principle: The assay operates in a competitive binding format. A fluorescently labeled thalidomide analog (tracer) binds to a tagged Cereblon protein (e.g., GST- or His-tagged). This complex is then recognized by a FRET donor-labeled antibody against the tag. When the tracer is bound, excitation of the donor fluorophore results in energy transfer to the acceptor fluorophore on the tracer, generating a FRET signal. Unlabeled this compound will compete with the tracer for binding, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in the assay buffer to create a concentration gradient.

-

Prepare solutions of tagged Cereblon protein, the fluorescent tracer, and the donor-labeled antibody in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add the serially diluted this compound to the wells of the microplate.

-

Add the tagged Cereblon protein and the fluorescent tracer to the wells.

-

Incubate to allow for binding equilibrium to be reached.

-

Add the donor-labeled antibody to the wells.

-

Incubate to allow for antibody-protein binding.

-

-

Data Acquisition:

-

Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding:

-

Plate the desired cancer cell line (e.g., multiple myeloma cell lines like U266 or MM.1S) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Conclusion

This compound is an important metabolite of thalidomide with potential biological activities that warrant further investigation. This technical guide provides foundational information for researchers and drug development professionals, including its chemical identity, a summary of related quantitative data, a depiction of its signaling pathway, and detailed experimental protocols. Further studies are needed to fully elucidate the specific binding affinity and cellular potency of this compound to advance our understanding of its therapeutic potential.

References

Commercial Availability and Technical Guide for (S)-Thalidomide-4-OH: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and technical specifications of (S)-Thalidomide-4-OH. It further details its mechanism of action as a Cereblon (CRBN) E3 ligase ligand and its application in Proteolysis Targeting Chimeras (PROTACs), offering key experimental protocols for its use in targeted protein degradation studies.

Commercial Availability and Suppliers

This compound, a critical tool for researchers developing novel therapeutics based on targeted protein degradation, is commercially available from a select number of specialized chemical suppliers. While many vendors offer the racemic mixture (Thalidomide-4-OH), obtaining the specific (S)-enantiomer is crucial due to its higher binding affinity for Cereblon (CRBN), the primary target protein.[1][2]

Below is a summary of a prominent supplier for the (S)-enantiomer and a list of suppliers for the racemic mixture, which can also be utilized in preliminary studies. Researchers should always verify the stereochemical purity from the supplier's certificate of analysis.

Table 1: Commercial Supplier of this compound

| Supplier | Product Name | Catalog Number | Purity | Notes |

| MedchemExpress | This compound | HY-103596S | >99% | Explicitly provides the (S)-isomer. |

Table 2: Selected Commercial Suppliers of Thalidomide-4-OH (Racemic)

| Supplier | Product Name | Purity |

| BroadPharm | 4-Hydroxy-thalidomide | 98% |

| Sigma-Aldrich | Thalidomide-4-OH | 97% |

| BOC Sciences | 4-Hydroxy Thalidomide | >95% |

| Apollo Scientific | 4-Hydroxy-thalidomide | 98% |

| BPS Bioscience | 4-Hydroxy-thalidomide | 98% |

| ChemScene | Thalidomide-4-OH | ≥95% |

| APExBIO | Thalidomide-4-OH | Not specified |

| Cayman Chemical | E3 Ligase Ligand 2 (4-hydroxy Thalidomide) | Not specified |

Physicochemical and Technical Data

The following tables summarize the key physicochemical properties and storage information for this compound and its racemic form, compiled from various supplier datasheets.

Table 3: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | (S)-2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione | MedchemExpress |

| Molecular Formula | C₁₃H₁₀N₂O₅ | Multiple Suppliers |

| Molecular Weight | 274.23 g/mol | Multiple Suppliers |

| CAS Number | Not available for (S)-isomer; 5054-59-1 for racemate | Multiple Suppliers |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 273-275 °C (racemate) | Sigma-Aldrich |

| Boiling Point | 568.3±45.0 °C at 760 mmHg (racemate) | Sigma-Aldrich |

Table 4: Solubility Data

| Solvent | Solubility | Source |

| DMSO | ≥51.2 mg/mL | APExBIO |

| Ethanol | Insoluble | APExBIO |

| Water | Insoluble | APExBIO |

Table 5: Storage and Handling

| Condition | Recommendation | Source |

| Solid Form | Store at 4°C, stored under nitrogen | APExBIO |

| Inert atmosphere, room temperature | Sigma-Aldrich | |

| -20°C | BroadPharm, BPS Bioscience | |

| In Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General Lab Practice |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a molecular glue, binding to the Cereblon (CRBN) protein. CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3][4] The binding of this compound to CRBN alters the substrate specificity of the E3 ligase, leading to the recruitment of neo-substrates for ubiquitination and subsequent degradation by the 26S proteasome.[3][5] This mechanism is the foundation of its use in PROTAC technology. The (S)-enantiomer exhibits a significantly stronger binding affinity to CRBN compared to the (R)-enantiomer, making it the preferred isomer for potent protein degradation.[1][2]

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound in the context of targeted protein degradation. Researchers should optimize these protocols for their specific cell lines and target proteins.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the level of the target protein following treatment with a PROTAC containing this compound.

Methodology:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat cells with varying concentrations of the this compound-based PROTAC. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and load equal amounts onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control.

Caption: Experimental workflow for Western blot analysis.

In Vitro CRBN Binding Assay (Competitive ELISA)

This protocol can be used to determine the binding affinity of this compound or a PROTAC to CRBN.

Methodology:

-

Plate Coating: Coat a high-binding 96-well plate with recombinant CRBN protein overnight at 4°C.

-

Washing and Blocking: Wash the plate with PBST and block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.

-

Competition:

-

Prepare serial dilutions of this compound or the PROTAC.

-

Add the competitor compounds to the wells.

-

Add a fixed concentration of a biotinylated thalidomide analog to all wells.

-

Incubate for 1-2 hours at room temperature.

-

-

Detection:

-

Wash the plate with PBST.

-

Add streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Wash the plate and add a TMB substrate.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a plate reader.

-

Plot the absorbance against the log of the competitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Conclusion

This compound is a vital research tool for scientists engaged in the development of PROTACs and other targeted protein degradation technologies. Its commercial availability, coupled with a deep understanding of its mechanism of action, empowers researchers to design and execute experiments aimed at developing novel therapeutics for a wide range of diseases. The protocols and data presented in this guide serve as a foundational resource for the effective utilization of this compound in the laboratory.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and MSDS for (S)-Thalidomide-4-OH

An In-Depth Technical Guide to (S)-Thalidomide-4-OH: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant metabolite of thalidomide and a crucial chemical entity in the development of Proteolysis Targeting Chimeras (PROTACs) as a Cereblon (CRBN) E3 ligase ligand.[1][2] Its handling requires a thorough understanding of its chemical properties and toxicological profile, which is intrinsically linked to its parent compound, thalidomide. This document provides a comprehensive guide on the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, intended for laboratory and drug development personnel.

Safety and Hazard Information

This compound, as a derivative of thalidomide, carries significant health risks that necessitate stringent safety protocols. The toxicological properties have not been exhaustively investigated, but due to its structural similarity to thalidomide, it should be handled with extreme caution.[3] Thalidomide is a known human teratogen, causing severe and life-threatening birth defects.[4]

GHS Classification

The substance is classified as hazardous according to the Globally Harmonized System (GHS).[3][5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][5] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[5][6] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[3] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation.[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[5] |

Precautionary Statements & Pictograms

Key precautionary statements include:

-

P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[8][9]

-

P260 & P261: Do not breathe dust/fume/gas/mist/vapors/spray.[3][5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

-

P308+P313: IF exposed or concerned: Get medical advice/attention.[10]

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container in accordance with local regulations.[5]

Physical and Chemical Properties

The physical and chemical data for 4-Hydroxythalidomide are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione | [7][11] |

| Synonyms | Cereblon ligand 2, E3 ligase Ligand 2 | [5][11] |

| CAS Number | 5054-59-1 (for 4-Hydroxythalidomide) | [11][12] |

| Molecular Formula | C₁₃H₁₀N₂O₅ | [11][12] |

| Molecular Weight | 274.23 g/mol | [6][11] |

| Appearance | White to gray solid | [2] |

| Melting Point | 273-275 °C | [2][7] |

| Boiling Point | 568.3 ± 45.0 °C (Predicted) | [2][7] |

| Solubility | Insoluble in water and ethanol; ≥51.2 mg/mL in DMSO. | [11] |

| pKa | 6.82 ± 0.20 (Predicted) | [2] |

Handling, Storage, and Disposal

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict protocols must be followed.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood or ventilated enclosure.[3][10] Mechanical exhaust is required. A safety shower and eye wash station must be readily available.[3]

-

Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[3]

-

Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[3]

-

Skin and Body Protection: Wear a lab coat or other protective overgarment.[3][10]

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not ingest or inhale. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][5] Remove and wash contaminated clothing before reuse.[3]

Storage

-

Temperature: Store at 2°C - 8°C or -20°C as specified by the supplier.[3][12] Some suppliers recommend room temperature storage under an inert atmosphere.[8]

-

Conditions: Keep container tightly closed in a dry, well-ventilated place.[3] Store locked up.[10] Protect from light.[10]

-

Incompatibilities: Keep away from incompatible substances.[3]

Spill and Disposal

-

Spill Response: In case of a spill, ventilate the affected area.[3] Collect the spilled material in a closed, suitable container for disposal. Avoid generating dust.[3] Clear the contaminated area thoroughly.

-

Disposal: Dispose of the material and its container in accordance with all applicable local, regional, national, and international regulations.[5] Do not discharge into drains.[3]

First Aid Measures

-

If Swallowed: Rinse mouth with water (only if the person is conscious). Call a physician immediately.[3][9]

-

If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[3]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for 10-15 minutes, holding eyelids apart. Consult an ophthalmologist.[3]

Experimental Protocols and Methodologies

General Handling Protocol in a Research Setting

This protocol outlines the standard procedure for handling this compound powder in a laboratory.

-

Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Don all required PPE (lab coat, safety goggles, dual nitrile gloves).

-

Weighing: Perform all weighing of the solid compound on a tared weigh boat inside the fume hood to minimize dust exposure.

-

Solubilization: Add the desired solvent (e.g., DMSO) to the solid compound directly in the vial or flask. Cap the container securely before vortexing or sonicating to dissolve. For long-term storage, solutions are not recommended; they should be used soon after preparation.[11]

-

Aliquoting: Use calibrated micropipettes to aliquot the solution into appropriate storage vials.

-

Cleanup: Decontaminate all surfaces that may have come into contact with the compound using an appropriate cleaning agent. Dispose of all contaminated disposables (gloves, weigh boats, pipette tips) as hazardous chemical waste.

-

Storage: Store the primary container and any aliquots at the recommended temperature (e.g., 2-8°C or -20°C), clearly labeled with the compound name, concentration, date, and hazard symbols.

Methodologies for Synthesis and Analysis

-

Metabolite Formation: 4-Hydroxythalidomide is a known metabolite of thalidomide, formed via hydroxylation on the phthalimide ring.[2][13] In vitro studies to produce such metabolites often utilize liver microsomes, hepatocytes, or recombinant enzymes, with subsequent identification and quantification by LC-MS and NMR spectroscopy.[14]

-

Solid-Phase Synthesis: A general strategy for synthesizing thalidomide analogues involves a solid-phase approach.[15] This method typically includes:

-

Coupling hydroxymethyl polystyrene with phthalic anhydride to create a resin-linked acid.

-

Reacting the acid with a primary amine (such as α-aminoglutarimide).

-

Treating with acid or base to yield the final thalidomide analogue.[15]

-

-

Chiral Synthesis: Enantiomerically pure thalidomide has been synthesized from D- or L-ornithine over three steps.[16] A similar chiral-specific strategy would be required to produce this compound, likely starting from a chiral precursor.

Biological Activity and Signaling Pathways

Mechanism of Action via Cereblon (CRBN)

The primary molecular target of thalidomide and its derivatives is the protein Cereblon (CRBN).[17][18] CRBN functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4^CRBN^).[17] Binding of this compound to CRBN alters the substrate specificity of this complex, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not normally targeted by this ligase.[1] This mechanism is the foundation for its use in PROTAC technology.

Teratogenicity Pathway

The teratogenic (birth defect-causing) effects of thalidomide are also mediated through CRBN.[17] This interaction is believed to lead to the downregulation of key developmental signaling molecules, such as Fibroblast Growth Factor 8 (FGF8), which is essential for limb development.[19] Inhibition of FGF8 signaling in the apical ectodermal ridge (AER) of developing limbs leads to increased cell death and results in the characteristic malformations like phocomelia (malformed limbs).[19][20]

Visualizations

Caption: 2D chemical structure of this compound.

Caption: Safe handling workflow for this compound.

Caption: Simplified signaling pathways for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Hydroxy ThalidoMide CAS#: 5054-59-1 [m.chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. Thalidomide - Wikipedia [en.wikipedia.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 4-Hydroxy thalidomide | C13H10N2O5 | CID 11778087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thalidomide-4-OH | 5054-59-1 [sigmaaldrich.com]

- 8. Thalidomide-4-OH | 5054-59-1 [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. packageinserts.bms.com [packageinserts.bms.com]

- 11. apexbt.com [apexbt.com]

- 12. 4-Hydroxy-thalidomide, 5054-59-1 | BroadPharm [broadpharm.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Thalidomide-4-OH as a Cereblon Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Thalidomide-4-OH is the S-enantiomer of a hydroxylated metabolite of thalidomide.[1] It serves as a crucial molecular entity in the field of targeted protein degradation. As a ligand for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), this compound plays a pivotal role in the mechanism of action of a class of therapeutics known as molecular glues and serves as a key component in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its interaction with Cereblon, the downstream signaling pathways it modulates, and the experimental protocols to characterize its activity.

The core mechanism involves the recruitment of the CRL4-CRBN E3 ubiquitin ligase complex to neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome.[4] The stereochemistry of the glutarimide ring is critical for high-affinity binding to the thalidomide-binding pocket of Cereblon, with the (S)-enantiomer exhibiting significantly greater affinity than the (R)-enantiomer.[5][6] This guide will delve into the quantitative aspects of this interaction, methods for its characterization, and the synthesis of this specific stereoisomer.

Data Presentation

Chemical Properties

| Property | Value |

| IUPAC Name | (S)-2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione |

| Molecular Formula | C₁₃H₁₀N₂O₅ |

| Molecular Weight | 274.23 g/mol |

| CAS Number | 2357105-36-1 |

| Appearance | Solid |

Binding Affinity to Cereblon

| Compound | Assay Type | Binding Constant (K_d or IC₅₀) | Reference |

| Thalidomide | Fluorescence Polarization | K_d: ~250 nM | [7] |

| Lenalidomide | Fluorescence Polarization | K_d: ~178 nM | [7] |

| Pomalidomide | Fluorescence Polarization | K_d: ~157 nM | [7] |

| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer | [6][8][9] |

Protein Degradation Potency

Quantitative data on the degradation of specific neosubstrates induced by this compound is limited. However, data from a closely related 4-hydroxylated isoindolinone derivative, 4-OH-EM12, provides insight into the potential degradation efficacy for the key neosubstrate IKZF1.

| Degrader | Target Protein | Cell Line | DC₅₀ | D_max | Reference |

| 4-OH-EM12 | IKZF1 | Not Specified | 28 nM | 82 ± 1% | [4] |

Signaling Pathways and Experimental Workflows

CRL4-CRBN Ubiquitination Pathway

The binding of this compound to Cereblon alters its substrate specificity, leading to the recruitment of "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3, to the CRL4-CRBN E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate, marking it for degradation by the 26S proteasome.

Caption: CRL4-CRBN ubiquitination pathway induced by this compound.

Experimental Workflow: Cereblon Binding Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is a common method to determine the binding affinity of a ligand to its target protein. The assay measures the change in the tumbling rate of a fluorescently labeled tracer molecule upon binding to a larger protein.

Caption: Workflow for a Fluorescence Polarization (FP) based Cereblon binding assay.

Experimental Workflow: Protein Degradation Assay (Western Blot)

Western blotting is a widely used technique to detect and quantify the amount of a specific protein in a sample, making it ideal for assessing protein degradation.

Caption: Workflow for assessing protein degradation via Western Blot.

Experimental Protocols

Synthesis of this compound

A specific, detailed protocol for the asymmetric synthesis of this compound is not widely published. However, a general approach can be inferred from the synthesis of thalidomide and its analogs, combined with methods for chiral separation. One potential route involves the synthesis of racemic 4-hydroxythalidomide followed by chiral HPLC purification.

Step 1: Synthesis of Racemic 4-Hydroxythalidomide A plausible synthetic route starts from 3-hydroxyphthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride (a precursor to the glutarimide ring).

-

Reaction of 3-hydroxyphthalic anhydride with 3-aminopiperidine-2,6-dione: 3-hydroxyphthalic anhydride is reacted with 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent such as pyridine or acetic acid at elevated temperatures. This condensation reaction forms the phthalimide ring system.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield racemic 4-hydroxythalidomide.

Step 2: Chiral Separation by HPLC The enantiomers of 4-hydroxythalidomide can be separated using chiral High-Performance Liquid Chromatography (HPLC).

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as a Lux i-Amylose-3 or Chiralpak series column, is typically effective for separating thalidomide analogs.[10][11][12][13][14][15]

-

Mobile Phase: A polar organic mobile phase, such as acetonitrile with a small amount of an amine additive (e.g., 0.1% diethylamine), is often used.[10][12] The exact composition may require optimization.

-

Detection: UV detection at a suitable wavelength (e.g., 220-254 nm) is used to monitor the elution of the enantiomers.[10]

-

Fraction Collection: The separated enantiomers are collected as they elute from the column. The fractions corresponding to the (S)-enantiomer are pooled and the solvent is removed to yield the purified product. The identity of the (S)-enantiomer can be confirmed by polarimetry or comparison to a known standard if available.

Cereblon Binding Assay: Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to determine the affinity of this compound for Cereblon.[10][16][17][18][19][20][21]

Materials:

-

Purified recombinant Cereblon (CRBN) protein

-

Fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide)

-

This compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20)

-

Black, low-binding 384-well microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In the microplate, add a fixed concentration of CRBN protein and the fluorescent tracer to each well.

-

Add the serially diluted this compound to the wells. Include control wells with no competitor (maximum polarization) and wells with no CRBN (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes), protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Calculate the IC₅₀ value by plotting the polarization values against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve. The K_i value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Cereblon Binding Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF is another sensitive method for studying biomolecular interactions.[12][22][23][24][25][26][27]

Materials:

-

GST-tagged or His-tagged CRBN protein

-

Terbium-cryptate labeled anti-tag antibody (donor)

-

d2-labeled or Red-labeled thalidomide tracer (acceptor)

-

This compound

-

Assay buffer

-

Low-volume white microplate

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound.

-

To the wells of the microplate, add the tagged CRBN protein, the anti-tag antibody-donor conjugate, the labeled thalidomide tracer-acceptor, and the serially diluted this compound.

-

Incubate the plate at room temperature for the recommended time (e.g., 1-3 hours), protected from light.

-

Measure the HTRF signal by reading the fluorescence emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and plot it against the logarithm of the competitor concentration to determine the IC₅₀ value.

Protein Degradation Assay: Western Blot

This protocol details the steps to quantify the degradation of a target protein, such as IKZF1, in response to treatment with this compound.[5][6][28][29][30]

Materials:

-

Cell line expressing the target protein (e.g., MM.1S cells for IKZF1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-IKZF1)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate the cells and allow them to adhere. Treat the cells with a range of concentrations of this compound for various time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Normalize the protein amounts, add Laemmli buffer, and denature the samples by heating. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the drug concentration to determine the DC₅₀ (concentration for 50% degradation) and D_max (maximum degradation).

Protein Degradation Assay: Quantitative Mass Spectrometry

Quantitative proteomics provides an unbiased, global view of protein abundance changes upon treatment with a degrader.[31][32][33][34][35]

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer and reagents for protein digestion (e.g., trypsin)

-

Isobaric labeling reagents (e.g., TMT or iTRAQ) (optional, for multiplexing)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software

Procedure:

-

Sample Preparation: Treat cells with this compound and a vehicle control. Lyse the cells, extract the proteins, and digest them into peptides.

-

Peptide Labeling (Optional): Label the peptides from different treatment conditions with isobaric tags for multiplexed analysis.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Use proteomics software to identify and quantify peptides and proteins. Determine the relative abundance of proteins in the treated samples compared to the control. Proteins showing a significant, dose-dependent decrease in abundance are identified as degradation targets. From this data, DC₅₀ and D_max values can be determined for the target protein and any identified off-targets.

References

- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.origene.com [cdn.origene.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Chiral Separation of Thalidomide by HPLC | Phenomenex [phenomenex.com]

- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 13. mdpi.com [mdpi.com]

- 14. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. nanomicronspheres.com [nanomicronspheres.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 22. revvity.com [revvity.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. HTRF Human and Mouse Total Cereblon Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 25. resources.revvity.com [resources.revvity.com]

- 26. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]

- 27. chempartner.com [chempartner.com]

- 28. bosterbio.com [bosterbio.com]

- 29. Western blot protocol | Abcam [abcam.com]

- 30. bio-rad.com [bio-rad.com]

- 31. documents.thermofisher.com [documents.thermofisher.com]

- 32. lcms.labrulez.com [lcms.labrulez.com]

- 33. documents.thermofisher.com [documents.thermofisher.com]

- 34. benchchem.com [benchchem.com]

- 35. Protein Degrader [proteomics.com]

The Pivotal Role of (S)-Thalidomide-4-OH in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most widely utilized E3 ligase ligands are derivatives of thalidomide, which effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] This guide focuses on the significance of a specific thalidomide analog, (S)-Thalidomide-4-OH, in the development of potent and selective PROTACs. We will delve into its mechanism of action, provide quantitative data on its performance, detail key experimental protocols for its characterization, and visualize the underlying biological and experimental workflows.

Thalidomide exists as a racemic mixture of (R)- and (S)-enantiomers.[] Structural and biochemical studies have revealed that the (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN, approximately 10-fold greater than the (R)-enantiomer.[4][5][6] This stereospecificity is crucial for the efficient formation of the ternary complex (Target Protein-PROTAC-CRBN) and subsequent target degradation. The hydroxyl group at the 4-position of the phthalimide ring in this compound provides a convenient attachment point for a linker, facilitating the synthesis of heterobifunctional PROTAC molecules without compromising its binding to CRBN.[2]

PROTAC Mechanism of Action: A Visual Overview

A thalidomide-based PROTAC initiates protein degradation by inducing the formation of a ternary complex, bringing the protein of interest (POI) into close proximity with the CRBN substrate receptor of the CUL4A-DDB1-ROC1-CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[7]

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data for this compound Based PROTACs

The efficacy of a PROTAC is primarily evaluated by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[7][8] The binding affinity of the E3 ligase ligand to its target is also a critical parameter. While specific data for a single this compound PROTAC is highly dependent on the target protein and the linker used, the following table summarizes typical performance metrics for thalidomide-based PROTACs.

| Parameter | Typical Value Range | Description | Reference |

| CRBN Binding Affinity (Kd) of Thalidomide Analogs | |||

| (S)-Thalidomide | ~1-3 µM | Binding affinity of the (S)-enantiomer to CRBN. | [4][5] |

| (R)-Thalidomide | ~10-20 µM | Binding affinity of the (R)-enantiomer to CRBN. | [4][5] |

| Pomalidomide | ~0.2-1.2 µM | A more potent thalidomide analog. | [9] |

| Lenalidomide | ~1.5 µM | Another commonly used thalidomide analog. | [9] |

| PROTAC Degradation Efficiency | |||

| DC50 | 0.1 nM - 10 µM | Concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency. | [7][8] |

| Dmax | >80% | The maximum percentage of protein degradation achievable with the PROTAC. A higher Dmax signifies greater efficacy. | [7][8] |

Experimental Protocols

A systematic evaluation of a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action, determine its potency and efficacy, and assess its selectivity.[10]

Workflow for PROTAC Evaluation

Caption: Experimental workflow for PROTAC evaluation.

Protocol 1: CRBN Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of the PROTAC or its E3 ligase ligand moiety to CRBN.[11]

Materials:

-

Purified recombinant CRBN protein

-

Fluorescently-labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide)

-

This compound based PROTAC or ligand

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-binding microtiter plates

Methodology:

-

Prepare serial dilutions of the this compound based PROTAC or ligand in the assay buffer.

-

In a black microtiter plate, add the fluorescently-labeled thalidomide tracer at a fixed concentration.

-

Add the serially diluted test compound to the wells.

-

Initiate the binding reaction by adding a fixed concentration of purified CRBN protein to all wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a competitive binding model to determine the IC50 value, which can be converted to a Ki (inhibition constant).

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This cell-based assay monitors the formation of the ternary complex in live cells.[12]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmids encoding NanoLuc®-fused target protein and HaloTag®-fused CRBN

-

FuGENE® HD Transfection Reagent

-

HaloTag® NanoBRET™ 618 Ligand

-

Nano-Glo® Live Cell Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

This compound based PROTAC

-

White, 96-well assay plates

Methodology:

-

Co-transfect HEK293 cells with plasmids encoding the NanoLuc®-target protein and HaloTag®-CRBN.

-

Seed the transfected cells into a white 96-well plate and incubate overnight.

-

Prepare serial dilutions of the PROTAC in Opti-MEM™.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 60 minutes at 37°C.

-

Add the serially diluted PROTAC to the cells and incubate for the desired time (e.g., 2-4 hours).

-

Add the Nano-Glo® Live Cell Reagent to all wells.

-

Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) luminescence using a plate reader equipped with appropriate filters.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the logarithm of the PROTAC concentration to determine the potency of ternary complex formation.

Protocol 3: Protein Degradation Assay (Western Blot)

This is a standard method to directly measure the reduction in target protein levels.[10]

Materials:

-

Cell line expressing the target protein

-

This compound based PROTAC

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Methodology:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody for the target protein and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[7][8]

Protocol 4: Target Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[10]

Materials:

-

Cell line expressing the target protein

-

This compound based PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Non-denaturing lysis buffer

-

Antibody against the target protein for immunoprecipitation

-

Protein A/G magnetic beads

-

Antibody against ubiquitin for Western blot

Methodology:

-